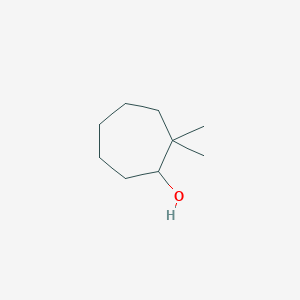
2,2-Dimethylcycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18OThis compound finds significant applications in various industries, including perfumes, cosmetics, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptan-1-ol typically involves the reduction of 2,2-Dimethylcycloheptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,2-Dimethylcycloheptane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed:
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethylcycloheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the formulation of topical analgesics and cooling agents.
Industry: The compound is used in the manufacture of fragrances, flavorings, and cosmetic products due to its pleasant aroma and cooling effect.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylcycloheptan-1-ol involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This is primarily due to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for detecting cold temperatures. The activation of these channels results in a cooling effect, making it useful in topical applications .
Comparación Con Compuestos Similares
Menthol: Similar in structure and function, menthol also provides a cooling sensation and is widely used in similar applications.
Cyclohexanol: Another cyclic alcohol, but with a six-membered ring, it has different chemical properties and applications.
2,2-Dimethylcyclohexanol: A structurally similar compound with a six-membered ring, used in different industrial applications.
Uniqueness: 2,2-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to six-membered ring analogs. Its ability to provide a cooling sensation similar to menthol makes it valuable in various applications, particularly in the cosmetic and pharmaceutical industries .
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2,2-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
OYCABOPCPGTMKL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















